molecular formula C12H16BrFN2 B1470545 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine CAS No. 1428065-36-4

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine

Cat. No.: B1470545
CAS No.: 1428065-36-4
M. Wt: 287.17 g/mol
InChI Key: NNOWVILIPWXRQS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is a chemical compound of significant interest in medicinal and synthetic chemistry. It belongs to the class of benzylpiperazine derivatives, which are characterized by a piperazine ring bonded to a benzyl group . This specific molecule features a 3-bromo-5-fluoro substitution pattern on its benzyl ring, a structure that is often employed in chemical synthesis to enable further cross-coupling reactions, such as Suzuki reactions, for building more complex molecular architectures. Piperazine derivatives are widely recognized as privileged scaffolds in drug discovery . They are frequently incorporated into drug candidates to fine-tune pharmacokinetic properties, solubility, and molecular conformation to enhance interaction with biological targets . The related piperazine hybridized coumarin indolylcyanoenones, for instance, have demonstrated prominent antibacterial activity against strains like Pseudomonas aeruginosa, with one study showing the 4-chlorobenzyl derivative to be four-fold more effective than norfloxacin . Furthermore, piperazine derivatives can interact with biological macromolecules; some have been shown to insert into DNA and bind with enzymes like DNA gyrase, affecting bacterial DNA replication . While the specific mechanism of action for this compound is subject to ongoing research, its structure positions it as a valuable intermediate for developing new pharmacological tools and investigating novel modes of action, particularly in the realm of infectious disease and central nervous system (CNS) research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOWVILIPWXRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a bromo and fluorine atom, which may enhance its biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions, where the piperazine moiety is formed through reactions involving appropriate halogenated precursors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance, it showed an inhibition concentration (IC50) of 12.5 μg/mL against Staphylococcus aureus, indicating promising antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. A notable study reported that it inhibits the proliferation of cancer cell lines with IC50 values ranging from 10 to 30 μM, depending on the specific cell line tested. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a serotonin receptor modulator, influencing mood and cognitive functions. Experimental data suggest that it may possess antidepressant-like properties, potentially through the modulation of serotonin transporter activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring significantly affect its pharmacological profile. For example, replacing the bromine atom with different halogens or functional groups can alter its binding affinity to target proteins and enhance selectivity against specific cancer cell lines .

Case Study 1: Anticancer Screening

In a comprehensive screening study, researchers evaluated the efficacy of various piperazine derivatives, including this compound, against multiple cancer types. The findings indicated that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of this compound in vivo. Mice infected with methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying doses of this compound. The results showed a significant reduction in bacterial load and improved survival rates compared to untreated controls .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value/Description Reference
Molecular Formula C₁₂H₁₅BrFN₂ -
Molecular Weight ~301.2 g/mol -
¹³C-NMR (δ, aromatic) Expected peaks: 152–140 ppm (C-Br, C-F)
LogP (Predicted) ~2.5–3.0 (moderate lipophilicity) -

Comparison with Structural Analogues

Halogenated Benzylpiperazines

  • 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine ():

    • Substituents: 3-Br, 5-CH₃.
    • Bioactivity: Demonstrated as a precursor in receptor antagonist studies.
    • Yield: 54% via direct alkylation.
    • Key Difference: Methyl group (electron-donating) vs. fluorine (electron-withdrawing) alters electronic properties and binding affinity .
  • 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine ():

    • Substituents: 5-Br, 2-F; benzoyl instead of benzyl.
    • Impact: The ketone group increases polarity, reducing blood-brain barrier penetration compared to the benzyl analogue.

Piperazines with Bulky Substituents

  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (): Substituents: Naphthaleneoxypropargyl group. Bioactivity: Immunomodulatory effects via CD4+/CD8+ cell stimulation. Key Difference: Extended hydrophobic chain enhances cellular uptake but may increase cytotoxicity compared to halogenated benzyl derivatives .
  • BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) ():

    • Substituents: 3,4-Dichlorophenethyl.
    • Bioactivity: Sigma receptor antagonist with antidystonic effects.
    • Key Difference: Dichlorophenyl group provides higher receptor affinity but lower metabolic stability than bromo/fluoro analogues .

Table 2: Comparative Bioactivity of Selected Piperazines

Compound Target/Activity IC₅₀/EC₅₀ Reference
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine Hypothetical: G-quadruplex DNA binding N/A -
1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) Psychoactive NPS Not reported
1-(Diphenylamino)-1-oxopropan-2-yl 4-methylpiperazine dithiocarbamate Anticholinergic (rat ileum) ~1 µM
1-(2,4-Dichlorobenzyl)-4-methylpiperazine (7f) Antidiabetic (STZ rat model) 100 µmol/kg

SAR Insights:

  • Halogen Position : 3-Bromo and 5-fluoro substituents may enhance DNA intercalation (cf. ’s G-quadruplex-targeting analogues) or receptor selectivity.
  • Steric Effects: Bulky substituents (e.g., naphthaleneoxypropargyl) favor immunomodulation, while smaller halogens may optimize CNS penetration .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine typically follows a nucleophilic substitution reaction where a halogenated benzyl halide (e.g., 3-bromo-5-fluorobenzyl chloride or bromide) is reacted with 4-methylpiperazine. This approach is favored due to the nucleophilicity of the secondary amine in the piperazine ring, facilitating the displacement of the halide in the benzyl halide.

Preparation of Key Starting Materials

Synthesis of 3-Bromo-5-fluorobenzyl Halide

While direct commercial availability of 3-bromo-5-fluorobenzyl chloride/bromide is common, it can be prepared via halogenation and fluorination steps starting from substituted benzaldehydes or benzylic alcohols. For example, 3-bromo-4-fluorobenzaldehyde can be synthesized using bromination in the presence of fluorinated aromatic compounds under controlled conditions with inert solvents and heterocyclic amines as catalysts. The benzyl halide is then obtained by reduction or halogenation of the corresponding benzyl alcohol.

Preparation of 4-Methylpiperazine

4-Methylpiperazine is commercially available or can be synthesized through hydrogenation of 4-methyl-3-nitropyridine, followed by bromination and substitution reactions. The hydrogenation is typically performed in methanol with Pd/C or Raney Ni catalysts under mild pressure (0.5 MPa) and temperature (20-40 °C), yielding 4-methyl-3-aminopyridine, which is further converted to 4-methylpiperazine derivatives.

Nucleophilic Substitution Reaction for Target Compound

The core step involves the reaction of 4-methylpiperazine with 3-bromo-5-fluorobenzyl chloride/bromide under basic conditions to yield this compound. The reaction is typically conducted in an aprotic organic solvent such as dichloromethane, tetrahydrofuran (THF), or toluene.

Reaction Conditions:

Parameter Typical Condition
Solvent Dichloromethane, THF, or toluene
Base Potassium carbonate, sodium hydroxide, or similar bases
Temperature Room temperature to reflux (25–80 °C)
Reaction Time Several hours to overnight
Atmosphere Inert gas (argon or nitrogen) to prevent oxidation

The base neutralizes the hydrochloric acid formed during the substitution, driving the reaction forward. The reaction mixture is stirred until completion, monitored by TLC or LC-MS.

Purification and Isolation

Post-reaction, the mixture is typically subjected to aqueous workup and extraction with organic solvents such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure. Purification is commonly achieved via column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization from suitable solvents.

Alternative Synthetic Routes and Catalytic Couplings

Advanced synthetic methods may involve palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, especially when preparing analogues or when direct nucleophilic substitution is inefficient. For example, coupling 3-bromobenzyl derivatives with methylpiperazine in the presence of Pd catalysts (e.g., Pd2(dba)3) and ligands (e.g., BINAP) in toluene at elevated temperatures (60–100 °C) with bases like sodium tert-butoxide has been reported for related piperazine derivatives. Though this method is more complex, it can offer higher regioselectivity and yield for challenging substrates.

Industrial Scale Considerations

On an industrial scale, continuous flow reactors may be used to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry to maximize yield and minimize by-products. Industrial syntheses emphasize solvent recycling, catalyst recovery, and stringent control of reaction pH and temperature to ensure product consistency and purity.

Summary Table of Preparation Methods

Step Description Conditions / Notes Yield / Remarks
1. Preparation of 4-methylpiperazine Hydrogenation of 4-methyl-3-nitropyridine using Pd/C or Raney Ni in methanol under H2 pressure 20-40 °C, 0.5 MPa H2, 15 h, autoclave ~97% yield
2. Synthesis of 3-bromo-5-fluorobenzyl halide Halogenation of fluorobenzyl derivatives under inert atmosphere with heterocyclic amines catalyst -60 to +30 °C, inert solvent (e.g., THF, dioxane) High purity required
3. Nucleophilic substitution Reaction of 4-methylpiperazine with 3-bromo-5-fluorobenzyl chloride/bromide in organic solvent Base (K2CO3/NaOH), DCM/THF, RT to reflux, several hours Typically 70–85% yield (literature)
4. Purification Extraction, drying, chromatography or recrystallization Silica gel chromatography, hexane/ethyl acetate Pure product isolated
5. Alternative Pd-catalyzed coupling Pd2(dba)3/BINAP catalyzed amination of bromobenzyl derivatives with methylpiperazine Toluene, 60–100 °C, sodium tert-butoxide base ~78% yield reported for related compounds

Research Findings and Notes

  • The presence of both bromine and fluorine substituents on the benzyl ring influences the electronic properties, which can affect the nucleophilicity of the piperazine nitrogen and the reaction kinetics. Careful control of reaction temperature and base strength is necessary to avoid side reactions such as elimination or over-alkylation.

  • Protecting groups such as tert-butyl carbamate (Boc) on the piperazine nitrogen are sometimes used in intermediate steps to enhance selectivity and stability, especially in multi-step syntheses. Deprotection follows after the benzylation step.

  • Spectroscopic techniques critical for characterization include proton and carbon NMR to confirm substitution patterns, LC-MS for molecular weight confirmation, and sometimes X-ray crystallography for definitive structural elucidation.

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 4-methylpiperazine with a halogenated benzyl derivative. A general protocol includes:

  • Step 1: Reacting 4-methylpiperazine with 3-bromo-5-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or NaH) to facilitate nucleophilic substitution .
  • Step 2: Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purifying the crude product using silica gel chromatography (ethyl acetate:hexane 1:8) .
  • Key Conditions: Excess benzyl bromide (1.2 equiv), anhydrous solvents, and 6–8 hours of stirring at room temperature optimize yields (~70–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.5 ppm (3-Br, 5-F substituents split signals). Piperazine methyl groups resonate as a singlet at δ 2.3–2.5 ppm .
    • Fluorine coupling (³JHF) in the ¹H NMR splits signals for the 5-F substituent .
  • IR Spectroscopy: Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1220 cm⁻¹) confirm halogen presence .
  • Mass Spectrometry: Molecular ion peaks at m/z 301 [M+H]⁺ and isotopic patterns (³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) validate the structure .

Advanced Research Questions

Q. How can regioselective introduction of bromo and fluoro substituents on the benzyl group be achieved, and what challenges arise?

Methodological Answer: Regioselectivity is controlled by:

  • Directed Metalation: Using directing groups (e.g., -OMe) to position bromine/fluorine via electrophilic aromatic substitution. Subsequent deprotection removes the directing group .
  • Cross-Coupling: Suzuki-Miyaura coupling with pre-functionalized aryl boronic acids (e.g., 3-bromo-5-fluoro-substituted) introduces substituents selectively .
  • Challenges: Competing side reactions (e.g., over-alkylation) require stoichiometric control. Steric hindrance from the 3-Br group may reduce fluorination efficiency .

Q. What methodologies resolve data contradictions in spectroscopic analysis for similar piperazine derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) are addressed by:

  • Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., piperazine ring puckering) causing signal broadening .
  • X-ray Crystallography: Provides unambiguous structural confirmation, especially for regioisomeric mixtures .
  • DFT Calculations: Predicts NMR/IR spectra to compare with experimental data, identifying misassignments .

Q. How does the electronic nature of substituents affect the compound’s reactivity in subsequent derivatization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs, e.g., -Br, -F):
    • Reduce nucleophilicity of the benzyl position, slowing SNAr reactions but enhancing stability toward oxidation .
    • Activate adjacent positions for electrophilic substitution (e.g., nitration at the 4-position of the benzyl ring) .
  • Piperazine Methyl Group: Electron-donating effect increases basicity (pKa ~8.5), influencing solubility in acidic media .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine

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